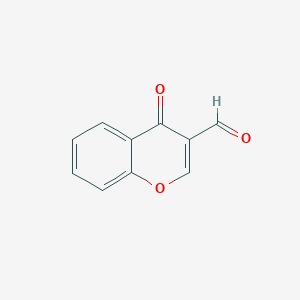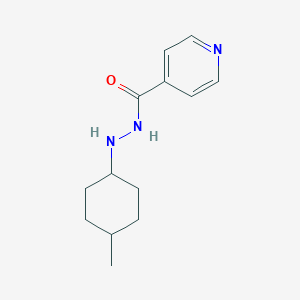
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, commonly known as isoniazid, is a synthetic compound that is widely used in the treatment of tuberculosis. It is a prodrug that is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. Isoniazid is a potent bactericidal agent that targets the mycobacterial cell wall synthesis and disrupts the integrity of the bacterial cell.
Wirkmechanismus
Isoniazid targets the mycobacterial cell wall synthesis by inhibiting the synthesis of mycolic acid, a key component of the cell wall. Isoniazid is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. The isonicotinyl radical then reacts with NADH to form an adduct that binds irreversibly to the enoyl-acyl carrier protein reductase, InhA. The binding of isoniazid to InhA disrupts the synthesis of mycolic acid, leading to the death of the bacterial cell.
Biochemische Und Physiologische Effekte
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the plasma concentration of certain drugs. Isoniazid has also been reported to cause liver toxicity, peripheral neuropathy, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isoniazid is a potent bactericidal agent that is widely used in the treatment of tuberculosis. It has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low cost. However, isoniazid has several limitations, including the development of drug resistance, the need for combination therapy, and the potential for adverse effects.
Zukünftige Richtungen
There are several future directions for the research on isoniazid. One area of research is the development of new isoniazid analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for the drug, such as the mycobacterial cell membrane or the bacterial DNA replication machinery. Additionally, there is a need for better understanding of the mechanisms of drug resistance and the development of new strategies to overcome it.
Synthesemethoden
The synthesis of isoniazid involves the reaction of isonicotinic acid with 4-methylcyclohexylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields isoniazid as a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Isoniazid has been extensively studied for its therapeutic potential in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to achieve a successful treatment outcome. Isoniazid has also been used in the treatment of latent tuberculosis infection to prevent the development of active disease.
Eigenschaften
CAS-Nummer |
15407-89-3 |
|---|---|
Produktname |
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide |
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Andere CAS-Nummern |
15407-89-3 |
Synonyme |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



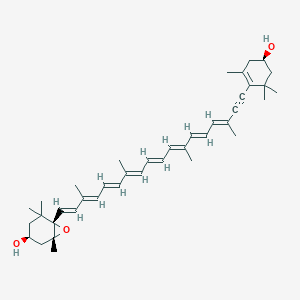
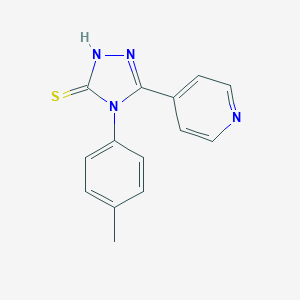
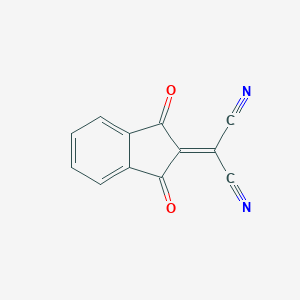

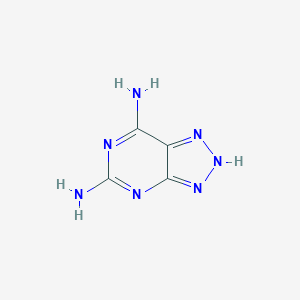

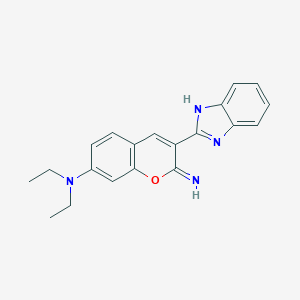
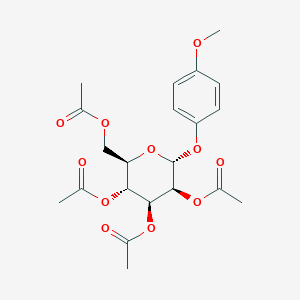
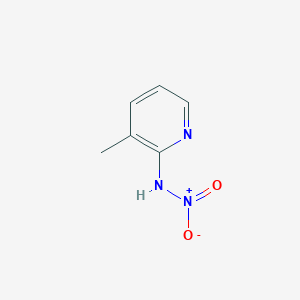
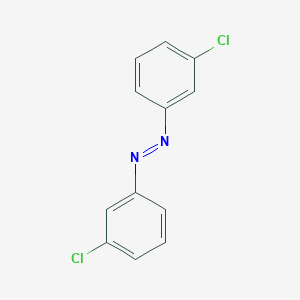
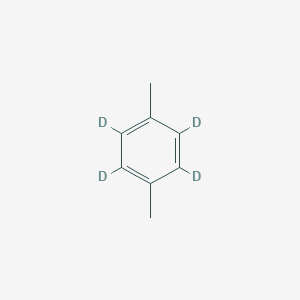
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
